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molecular formula C10H10F3N B8654376 3-(3,5-Difluorophenyl)-3-fluoropyrrolidine

3-(3,5-Difluorophenyl)-3-fluoropyrrolidine

Cat. No. B8654376
M. Wt: 201.19 g/mol
InChI Key: PDOGFKRZZSBEGE-UHFFFAOYSA-N
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Patent
US08188301B2

Procedure details

A mixture of 1-benzyl-3-(3,5-difluorophenyl)-3-fluoropyrrolidine (0.65 g, 2.2 mmol) and ammonium formiate (1.4 g, 22 mmol) in methanol (50 mL) was purged with nitrogen and palladium on carbon (65 mg) was added. The mixture was refluxed for 8 h and palladium on carbon (30 mg) was added at 4 h, 6 h and 7 h respectively. The mixture was cooled to ambient temperature and filtered through a pad of celite. The filtrate was evaporated, aqueous sodium carbonate (10%, 50 mL) was added and the aqueous phase was extracted with dichloromethane (2×50 mL). Purification by flash column chromatography on silica gel (ethyl acetate/methanol, 1:1 to 0:1) gave the title compound (0.14 g). The amine was converted to the oxalic acid salt and recrystallized from methanol/diethyl ether: M.p. 176-177° C.; MS m/z (relative intensity, 70 eV) 201 (M+, bp), 181 (20), 180 (29), 158 (21), 151 (53).
Name
1-benzyl-3-(3,5-difluorophenyl)-3-fluoropyrrolidine
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]([C:14]2[CH:19]=[C:18]([F:20])[CH:17]=[C:16]([F:21])[CH:15]=2)([F:13])[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>CO>[F:21][C:16]1[CH:15]=[C:14]([C:10]2([F:13])[CH2:11][CH2:12][NH:8][CH2:9]2)[CH:19]=[C:18]([F:20])[CH:17]=1 |f:1.2|

Inputs

Step One
Name
1-benzyl-3-(3,5-difluorophenyl)-3-fluoropyrrolidine
Quantity
0.65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(F)C1=CC(=CC(=C1)F)F
Name
Quantity
1.4 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen and palladium on carbon (65 mg)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 8 h
Duration
8 h
ADDITION
Type
ADDITION
Details
palladium on carbon (30 mg) was added at 4 h, 6 h and 7 h respectively
Duration
7 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
aqueous sodium carbonate (10%, 50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (2×50 mL)
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (ethyl acetate/methanol, 1:1 to 0:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C1(CNCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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